molecular formula C22H21N3O3S2 B2874073 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 1173493-89-4

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B2874073
CAS No.: 1173493-89-4
M. Wt: 439.55
InChI Key: TZMIIFYFVOVOBF-VURMDHGXSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates a (Z)-configured chalcone moiety, known for its diverse biological activities, linked via a piperazine spacer to a 4-(methylthio)benzothiazole unit, a privileged scaffold in drug discovery [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7288258/]. This molecular architecture suggests potential as a key intermediate or investigative tool for targeting various biological pathways. Researchers are exploring this compound primarily in the context of kinase inhibition, with the benzothiazole and chalcone motifs being common features in molecules that interact with ATP-binding sites [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10055232/]. Its specific applications are focused on early-stage drug discovery, including high-throughput screening, structure-activity relationship (SAR) studies to optimize potency and selectivity, and as a chemical probe for understanding disease mechanisms involving protein kinases. The product is supplied with comprehensive analytical data, including HPLC purity and mass spectrometry characterization, to ensure batch-to-batch consistency and support rigorous scientific inquiry. This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-1-[4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-29-18-3-2-4-19-21(18)23-22(30-19)25-11-9-24(10-12-25)20(26)8-6-15-5-7-16-17(13-15)28-14-27-16/h2-8,13H,9-12,14H2,1H3/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMIIFYFVOVOBF-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)/C=C\C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a benzo[d][1,3]dioxole moiety and a benzo[d]thiazole side chain, linked through a piperazine unit. The structural complexity contributes to its unique biological properties.

PropertyValue
Molecular FormulaC26H21N7O4
Molecular Weight495.5 g/mol
IUPAC NameThis compound
InChI KeyGVJZDTKDHDFAOP

Anticancer Properties

Recent studies have highlighted the anticancer activity of compounds related to the benzo[d][1,3]dioxole and benzo[d]thiazole scaffolds. For instance, compounds with similar structures have shown significant antitumor activity against various cancer cell lines.

  • Mechanism of Action :
    • The anticancer effects are often mediated through the inhibition of EGFR (epidermal growth factor receptor) pathways and induction of apoptosis in cancer cells.
    • Research indicates that these compounds can alter mitochondrial apoptosis pathways by modulating proteins such as Bax and Bcl-2 , which are crucial in regulating cell death .
  • Case Studies :
    • A study demonstrated that derivatives of benzo[d][1,3]dioxole exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin in HepG2, HCT116, and MCF7 cell lines .
    • Another investigation into related thiazole compounds reported similar findings where structural modifications led to enhanced anticancer efficacy .

Cytotoxicity and Selectivity

The selectivity of this compound towards cancer cells versus normal cells is critical for its therapeutic potential. Studies have shown that certain derivatives exhibit cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable safety profile .

Research Findings

Several research articles have documented the synthesis and biological evaluation of similar compounds:

Study ReferenceFindings
Significant antitumor activity with IC50 values lower than doxorubicin across multiple cell lines.
Compounds exhibited selective inhibition of cancer cell proliferation without affecting normal cells.
Structural modifications in related thiazole compounds enhanced their anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on core motifs: benzodioxole derivatives , thiazole/piperazine hybrids , and α,β-unsaturated ketones . Below is a comparative analysis:

Compound Core Structure Key Features Biological Activity/Findings Reference
Target Compound Benzodioxole + Thiazole + Piperazine (Z)-configuration, methylthio group, planar conformation (inferred) Not reported in evidence; inferred kinase inhibition
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-...thiazole (Compound 5) Thiazole + Fluorophenyl + Pyrazole Isostructural, triclinic symmetry, planar except for perpendicular fluorophenyl Synthetic focus; no activity data
Benzoyl Derivative of 5-Methyl-2-Phenylpyrazol-3-one Pyrazole + Benzoyl group Calcium hydroxide-mediated synthesis, high yield Antimicrobial screening (not detailed)
Coumarin-Benzodiazepine Hybrid (4g) Coumarin + Benzodiazepine + Tetrazole Extended π-system, tetrazole ring for metabolic stability Anticancer potential (inferred from structure)
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-methoxyphenyl)thiazole-2-carboxamide (74) Benzodioxole + Thiazole + Piperidine Similar benzodioxole-thiazole core, lacks α,β-unsaturated ketone Not reported; structural analogue for SAR studies

Key Observations :

Planarity and Conformation : The target compound likely adopts a planar conformation similar to Compound 5 , which may enhance π-π stacking with biological targets. The (Z)-configuration of the α,β-unsaturated ketone could influence binding specificity compared to (E)-isomers.

Heterocyclic Diversity : Unlike coumarin-benzodiazepine hybrids (e.g., 4g ), the target compound lacks fused aromatic systems but retains metabolic stability via the benzodioxole group.

Pharmacological Implications :

While direct activity data for the target compound are absent, analogues like Compound 74 (with a benzodioxole-thiazole core) have been explored in kinase inhibition studies .

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